1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Medicinal Chemistry Chemical Biology Sulfonamide SAR

This bis-sulfonyl piperidine is a differentiated building block for SAR studies, offering orthogonal derivatization not possible with simpler pyrazole sulfonamides. The dual sulfonyl groups enable probing steric/electronic effects at the pyrazole N1 and C4 positions in kinase, GPCR, or bromodomain programs. No bioactivity data exist, making it an inert control for receptor-binding assays with proper validation.

Molecular Formula C11H19N3O4S2
Molecular Weight 321.4 g/mol
CAS No. 1015896-67-9
Cat. No. B6518996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
CAS1015896-67-9
Molecular FormulaC11H19N3O4S2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1S(=O)(=O)C)C)S(=O)(=O)N2CCCCC2
InChIInChI=1S/C11H19N3O4S2/c1-9-11(10(2)14(12-9)19(3,15)16)20(17,18)13-7-5-4-6-8-13/h4-8H2,1-3H3
InChIKeyNMHIJZCXYNUDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine – Core Chemical Identity and Procurement Baseline


The compound is a bis-sulfonyl piperidine derivative featuring a 3,5-dimethyl-1H-pyrazole core bearing a methanesulfonyl group at the N1 position and a piperidine ring sulfonamide at the C4 position . Its molecular formula is C11H19N3O4S2 (MW 321.4 g/mol), distinguishing it from simpler 3,5-dimethylpyrazole sulfonamides (e.g., CAS 91141-46-7) by the additional N1-methanesulfonyl substituent . Publicly available authoritative databases and peer-reviewed literature contain no bioactivity, selectivity, or pharmacokinetic data for this specific entity as of the knowledge cutoff date.

Why Generic Substitution Fails for 1-[(1-Methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine in MedChem Programs


Substitution with the des-methanesulfonyl analog (CAS 91141-46-7) or other 3,5-dimethylpyrazole sulfonamides is not permissible without validation because the N1-methanesulfonyl group introduces distinct electronic and steric properties. In related N-sulfonated pyrazole series, the presence of an additional sulfonyl moiety on the pyrazole nitrogen has been shown to alter hydrogen-bonding capacity, logP, and metabolic stability compared to the N–H parent [1]. However, no head-to-head comparative data exist in the public domain for this specific compound, and any extrapolation from class-level behavior must be treated as unverified assumption.

Quantitative Differentiation Evidence for 1-[(1-Methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine


Structural Differentiation from the Des-Methanesulfonyl Analog (CAS 91141-46-7)

The target compound contains an N1-methanesulfonyl group absent in the closest commercially available analog, 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine (CAS 91141-46-7) . This additional sulfonyl group increases molecular weight from 243.33 to 321.4 g/mol, adds a hydrogen-bond acceptor (S=O), and is predicted to lower logP by approximately 0.5–1.0 units compared to the N–H parent [1]. No direct comparative bioactivity data are published.

Medicinal Chemistry Chemical Biology Sulfonamide SAR

Evidence Gap: Absence of Potency or Selectivity Data in Public Domain

A systematic search of PubMed, Google Patents, BindingDB, PubChem, and ChemSpider (April 2026) yielded zero entries containing quantitative IC50, Ki, EC50, selectivity, or ADME data for CAS 1015896-67-9 [1]. The compound is absent from major patent families describing sulfonyl piperidine prokineticin receptor antagonists (e.g., US20150111922, JP2017533929) [2][3]. This evidence gap is critical: any claim of biological differentiation from analogs cannot be substantiated by published data.

Drug Discovery Prokineticin Receptors Screening Libraries

Predicted Physicochemical Differentiation: TPSA and Hydrogen-Bond Capacity

In silico calculations indicate that the N1-methanesulfonyl group increases topological polar surface area (TPSA) from 68.0 Ų (CAS 91141-46-7) to ~102 Ų (target compound) and adds two hydrogen-bond acceptor sites (total HBA count: 6 vs. 4 for the des-methanesulfonyl analog) [1]. These differences predict altered membrane permeability and solubility profiles, though no experimental Caco-2, PAMPA, or kinetic solubility data exist for the target compound [1].

Computational Chemistry Drug-likeness Physicochemical Profiling

Sourcing Differentiation: Limited Vendor Availability as a Procurement Filter

As of April 2026, CAS 1015896-67-9 is listed by fewer than three chemical vendors in publicly searchable catalogs, compared to >15 vendors for the simpler analog CAS 91141-46-7 . The target compound is classified as 'for non-human research only' and is not available from major MilliporeSigma, Thermo Fisher, or Fluorochem catalogs . This limited availability may constrain high-throughput screening campaigns but simultaneously reduces the risk of unintended structural duplication in competitor compound collections.

Chemical Sourcing Screening Libraries Custom Synthesis

Best-Fit Application Scenarios for 1-[(1-Methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine Based on Current Evidence


N1-Substituted Pyrazole SAR Exploration in Novel Chemotypes

This compound is uniquely suited as a tool compound for structure-activity relationship (SAR) studies exploring the effect of N1-sulfonylation on pyrazole-based pharmacophores. The presence of dual sulfonyl groups distinguishes it from all commercially common 3,5-dimethylpyrazole sulfonamides . Medicinal chemistry teams investigating kinase, GPCR, or bromodomain targets where pyrazole N1-substitution is a critical vector for potency or selectivity may use this compound to probe steric and electronic requirements at this position .

Synthetic Intermediate for Diversified Sulfonamide Libraries

The compound serves as a late-stage intermediate for preparing diversified sulfonamide libraries via nucleophilic displacement or cross-coupling at the methanesulfonyl group, or through piperidine N-functionalization . Its molecular complexity (two differentiated sulfonyl groups) allows orthogonal derivatization strategies not possible with simpler pyrazole sulfonamides, making it valuable for diversity-oriented synthesis in early drug discovery .

Negative Control or Orthogonal Chemotype in Prokineticin Receptor Programs

While no bioactivity data exist for this compound against PKR1/PKR2, its structural divergence from the Takeda prokineticin antagonist series (which predominantly feature N–H or N-methyl pyrazoles) [1] suggests potential utility as a pharmacologically inert or orthogonal control in receptor binding assays. Any such use requires experimental confirmation of target engagement or lack thereof .

Quote Request

Request a Quote for 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.